![molecular formula C11H9BrO2S B14241689 2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- CAS No. 329328-49-6](/img/structure/B14241689.png)
2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- is a chemical compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a bromine atom and a methylthio group attached to a phenyl ring, which is further connected to a furanone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- typically involves the bromination of a precursor compound followed by the introduction of the methylthio group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. Large-scale production often requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as crystallization, distillation, and chromatography are commonly employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the furanone ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated or reduced furanone derivatives.
Applications De Recherche Scientifique
2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets. The bromine atom and methylthio group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-(methylthio)phenyl)ethanone
- 4-(Methylthio)phenylacetic acid
- 2-Bromo-4’-methylthioacetophenone
Uniqueness
2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]- is unique due to its specific structural features, which confer distinct reactivity and biological activity. The combination of a furanone core with a bromine atom and a methylthio group attached to a phenyl ring sets it apart from other similar compounds. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
329328-49-6 |
|---|---|
Formule moléculaire |
C11H9BrO2S |
Poids moléculaire |
285.16 g/mol |
Nom IUPAC |
4-bromo-3-(4-methylsulfanylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H9BrO2S/c1-15-8-4-2-7(3-5-8)9-6-14-11(13)10(9)12/h2-5H,6H2,1H3 |
Clé InChI |
WPNUSSNBVFFESQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=C(C(=O)OC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


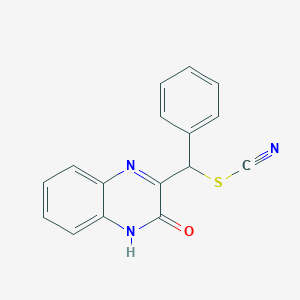
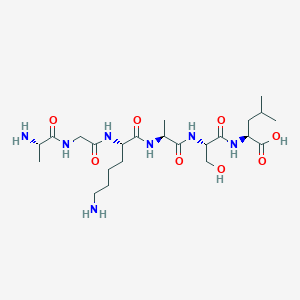
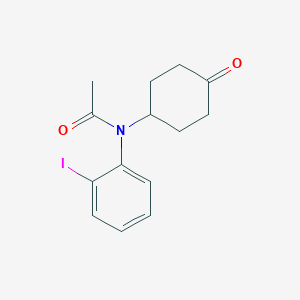
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)

![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
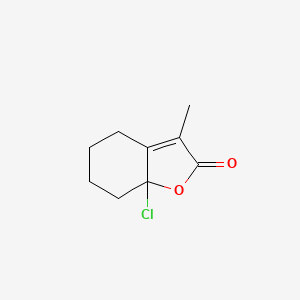
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
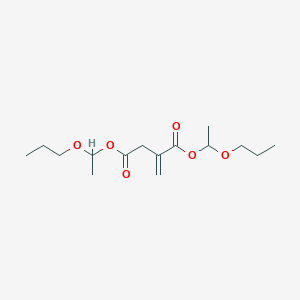
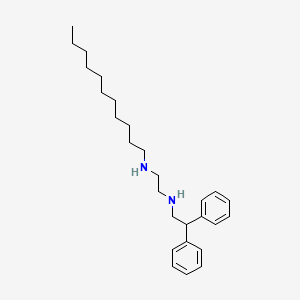
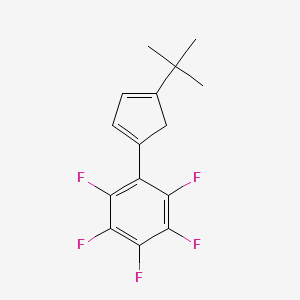
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
